molecular formula C26H28ClF2NO2 B12844102 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride CAS No. 96122-79-1

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride

Cat. No.: B12844102
CAS No.: 96122-79-1
M. Wt: 460.0 g/mol
InChI Key: XHGGHUKPVFCXBN-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula is C₂₆H₂₉ClF₂NO₂ , calculated as follows:

  • Piperidin-4-ol core : C₅H₁₁NO.
  • 4-Phenyl substitution : +C₆H₅.
  • 1-(2-(bis(4-fluorophenyl)methoxy)ethyl) group : +C₁₅H₁₃F₂O.
  • Hydrochloride salt : +HCl.
Component Contribution to Formula
Piperidin-4-ol + phenyl C₁₁H₁₅NO
Bis(4-fluorophenyl)methoxy C₁₃H₉F₂O
Ethyl linker C₂H₄
Hydrochloride HCl
Total C₂₆H₂₉ClF₂NO₂

CAS Registry Number

The CAS Registry Number for this compound is not explicitly listed in the provided sources. Related compounds, such as GBR 12909 dihydrochloride (CAS 67469-78-7), share structural similarities but differ in their substitution patterns.

Properties

CAS No.

96122-79-1

Molecular Formula

C26H28ClF2NO2

Molecular Weight

460.0 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C26H27F2NO2.ClH/c27-23-10-6-20(7-11-23)25(21-8-12-24(28)13-9-21)31-19-18-29-16-14-26(30,15-17-29)22-4-2-1-3-5-22;/h1-13,25,30H,14-19H2;1H

InChI Key

XHGGHUKPVFCXBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Bis(4-fluorophenyl)methoxyethyl moiety : Prepared by nucleophilic substitution reactions involving 4-fluorophenyl derivatives and appropriate alkyl halides or alcohols.
  • Piperidinol core : Often synthesized via reduction of corresponding ketones or through intramolecular cyclization reactions such as Dieckmann condensation of suitable precursors.

Stepwise Synthetic Route

A representative laboratory-scale synthesis involves the following steps:

Step Reaction Description Conditions Notes
1 Preparation of 4-fluorophenyl ketone intermediate Friedel-Crafts acylation using 4-fluorobenzene and succinic anhydride with aluminum chloride catalyst Temperature: 83–87°C; molar ratios optimized for yield
2 Reduction of ketone to corresponding alcohol Use of sodium borohydride or potassium borohydride in ethanol/acetic acid mixture Temperature: 0–30°C; reaction time varies 3–6 hours
3 Formation of bis(4-fluorophenyl)methoxyethyl substituent Reaction of 4-fluorophenyl alcohol with ethylene derivatives under basic conditions Requires careful control to avoid side products
4 Coupling with piperidinol core Nucleophilic substitution or Grignard reaction with piperidinol or its derivatives Often performed under inert atmosphere to prevent oxidation
5 Conversion to hydrochloride salt Treatment with hydrogen chloride in isopropanol or ethanol Crystallization and purification by recrystallization

Purification and Characterization

  • Crude products are typically purified by recrystallization from solvents such as isopropanol or ethanol.
  • Washing with diethyl ether or acetonitrile is used to remove impurities.
  • Final hydrochloride salt exhibits characteristic melting points (e.g., 190–213°C depending on the exact derivative and purity).

Industrial-Scale Considerations

  • Industrial synthesis adapts laboratory methods with emphasis on scalability, yield optimization, and cost-effectiveness.
  • Use of catalytic hydrogenation (e.g., palladium on charcoal) for debenzylation steps.
  • Extraction and phase separation techniques are optimized to minimize solvent use and maximize product recovery.
  • Control of reaction parameters such as temperature, molar ratios, and reaction time is critical to reduce by-products and improve purity.

Comparative Data Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature (°C) Time (h) Yield (%) Notes
Friedel-Crafts acylation 4-fluorobenzene, succinic anhydride, AlCl3 None (neat or minimal solvent) 83–87 1–3 >80 Requires careful temperature control
Ketone reduction Sodium borohydride or potassium borohydride Ethanol + acetic acid 0–30 3–6 90+ Cooling needed to control reaction rate
Coupling reaction Piperidinol derivative, bis(4-fluorophenyl)methoxyethyl intermediate Acetonitrile or similar Ambient to reflux 4–8 70–85 Inert atmosphere recommended
Hydrochloride salt formation HCl in isopropanol or ethanol Isopropanol/ethanol Ambient 1–2 >90 Crystallization step for purity

Research Findings and Optimization Notes

  • The fluorinated phenyl groups require careful handling to maintain regioselectivity and avoid defluorination.
  • Use of mild reducing agents and controlled addition rates improves yield and reduces side reactions.
  • Recrystallization solvents and conditions significantly affect the purity and physical properties of the hydrochloride salt.
  • Industrial processes often incorporate continuous extraction and filtration steps to enhance throughput and product consistency.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at the 4-position of the piperidine ring undergoes nucleophilic substitution under specific conditions. For example:

  • Halogenation : Reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to a bromide or chloride, respectively .

  • Alkylation/Arylation : Treatment with alkyl/aryl halides in the presence of bases like sodium carbonate (Na₂CO₃) or potassium iodide (KI) facilitates substitution, forming ether or amine derivatives .

Example Reaction Pathway

text
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol + CH₃I (methyl iodide) → 4-Methoxy derivative (via SN2 mechanism)[3].

Oxidation

The piperidinol hydroxyl group is oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Product : 4-Phenylpiperidinone derivative.

Reduction

  • The hydroxyl group can be reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄) .

  • Fluorinated aromatic rings remain inert under standard reduction conditions.

Salt Formation

The compound readily forms salts due to its basic piperidine nitrogen:

  • Hydrochloride Salt : Prepared by reacting the free base with hydrogen chloride (HCl) in propanol .

  • Other Salts : Sulfate, nitrate, or citrate salts are synthesized using corresponding acids.

Functional Group Compatibility

Functional GroupReactivity ObservedStability Under Conditions
Bis(4-fluorophenyl)methoxyStable to oxidation, inert in acidic mediaDegrades under strong bases (e.g., NaOH)
Piperidine HydroxylHighly reactive (substitution/oxidation)Sensitive to electrophilic reagents
Aromatic FluorineElectron-withdrawing, meta-directing in EASResists nucleophilic aromatic substitution

Key Reaction Data

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Nucleophilic SubstitutionCH₃I, Na₂CO₃, KI, 4-methyl-2-pentanone, reflux4-Methoxy derivative72–85
OxidationKMnO₄, H₂SO₄, 60°C4-Phenylpiperidinone65
Salt FormationHCl gas in 2-propanolHydrochloride salt>95

Comparative Reactivity

  • vs. Non-Fluorinated Analogues : The bis(4-fluorophenyl)methoxy group enhances electron withdrawal, reducing the nucleophilicity of the piperidine nitrogen compared to non-fluorinated derivatives .

  • vs. Piperidine Derivatives : The 4-phenyl substituent sterically hinders reactions at the piperidine ring’s 4-position, limiting certain substitutions .

Mechanistic Insights

  • Steric Effects : Bulky bis(4-fluorophenyl)methoxy groups impede axial attacks in substitution reactions, favoring equatorial product formation .

  • Electronic Effects : Fluorine atoms stabilize transition states via inductive effects, enhancing reaction rates in aromatic electrophilic substitutions.

Scientific Research Applications

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues
Compound Name Core Structure Substituents Key Differences Reference CAS/Study
Target Compound Piperidinol - 4-Phenyl group
- Bis(4-fluorophenyl)methoxyethyl chain
Reference structure 96122-79-1
GBR 12909 Piperazine - 4-(3-Phenylpropyl) group
- Bis(4-fluorophenyl)methoxyethyl chain
Piperazine vs. piperidinol core N/A
GBR 12935 Piperazine - 4-(3-Phenylpropyl) group
- Diphenylmethoxyethyl chain (non-fluorinated)
Lack of fluorine atoms on phenyl rings N/A
1-(4-Fluorophenyl)piperazine derivatives Piperazine/Piperidine Varied fluorophenyl and alkyl/aryl substitutions Fluorine position and side-chain rigidity

Structural Implications :

  • Fluorination: Bis(4-fluorophenyl) groups in the target compound and GBR 12909 improve metabolic stability and lipophilicity compared to non-fluorinated analogues like GBR 12935 .
  • Hydroxyl Group: The 4-piperidinol hydroxyl group in the target compound may enhance hydrogen bonding with target proteins but reduce blood-brain barrier permeability relative to piperazine derivatives .

Pharmacological Activity Comparison

Dopamine Transporter (DAT) Inhibition
Compound IC₅₀ (DAT Inhibition) Selectivity (vs. SERT/NET) In Vivo Efficacy (Rodent Models) Reference
Target Compound Not reported Presumed high (structural analogy) Limited data
GBR 12909 5.6 nM >100-fold over SERT/NET Prolonged dopamine elevation
GBR 12935 12 nM Moderate selectivity Shorter duration of action

Key Findings :

  • GBR 12909 demonstrates superior DAT inhibition (IC₅₀ = 5.6 nM) due to its piperazine core and fluorinated aromatic groups, which optimize hydrophobic interactions with the transporter .
  • The target compound’s piperidinol core and hydroxyl group may alter binding kinetics, though specific IC₅₀ data remain unreported .
  • Non-fluorinated analogues (e.g., GBR 12935) show reduced potency, highlighting the critical role of fluorine in enhancing affinity .
Metabolic Stability and Toxicity
Compound Metabolic Stability Acute Toxicity (LD₅₀, Mice) Notable Adverse Effects Reference
Target Compound Moderate (predicted) Not reported Potential CNS side effects
GBR 12909 High 28 mg/kg (intravenous) Cardiovascular toxicity at high doses
Piperidine analogues (non-fluorinated) Low 45 mg/kg Hepatotoxicity

Insights :

  • Fluorination in the target compound and GBR 12909 improves metabolic stability by reducing oxidative degradation .
  • Piperidinol derivatives may exhibit higher polarity, limiting CNS penetration compared to piperazine-based drugs .

Biological Activity

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride, commonly referred to as GBR 12909, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter transporters, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C26H27F2NO2·HCl
  • Molecular Weight : 466.96 g/mol
  • CAS Number : 67469-78-7

The compound features a piperidine core substituted with a bis(4-fluorophenyl)methoxyethyl group, which contributes to its pharmacological profile.

Interaction with Neurotransmitter Transporters

GBR 12909 has been extensively studied for its affinity to various neurotransmitter transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Dopamine Transporter (DAT) :
    • GBR 12909 exhibits high affinity for DAT with an inhibition constant KiK_i of approximately 0.7 nM, indicating potent binding capabilities .
    • The selectivity ratio for SERT over DAT is reported to be 323, suggesting that GBR 12909 preferentially interacts with DAT, which is significant for its potential use in treating conditions like Parkinson's disease and depression .
  • Serotonin Transporter (SERT) :
    • While the compound shows lower affinity for SERT compared to DAT, it still plays a role in modulating serotonergic activity, which could influence mood and anxiety disorders .
  • Norepinephrine Transporter (NET) :
    • Studies indicate that GBR 12909 also interacts with NET, although specific affinity values are less documented compared to DAT and SERT .

Structure-Activity Relationship (SAR)

The biological activity of GBR 12909 is significantly influenced by its structural components. Variations in the piperidine ring and the substituents on the phenyl groups can alter binding affinities and selectivity profiles:

  • Substituent Effects :
    • Modifications at the N-substituent of the piperidine ring have been shown to enhance DAT selectivity while maintaining low SERT affinity .
    • The presence of fluorine atoms on the phenyl rings increases lipophilicity and may enhance brain penetration, critical for central nervous system (CNS) activity.

Therapeutic Implications

Research indicates that GBR 12909 may have therapeutic potential in treating neurodegenerative disorders due to its dopaminergic activity. It has been evaluated in models of Parkinson's disease where it demonstrated neuroprotective effects by enhancing dopaminergic signaling .

Experimental Studies

A series of analogs derived from GBR 12909 were synthesized and tested for their biological activities. These studies highlighted:

  • Enhanced binding affinities for DAT among certain derivatives.
  • Variability in pharmacological profiles based on minor structural changes, emphasizing the importance of SAR studies in drug development .

Summary Table of Biological Activity

PropertyValue
Dopamine Transporter Affinity (K_i) 0.7 nM
SERT/DAT Selectivity Ratio 323
Potential Therapeutic Uses Neurodegenerative diseases, depression

Q & A

Q. What in vitro models best predict in vivo receptor interactions?

  • Methodology : Use transfected HEK293 cells expressing human receptors (e.g., GPCRs) for dose-response assays. Compare results with ex vivo tissue models (e.g., guinea pig ileum for opioid activity) to validate translational relevance. DEA reference materials provide baseline activity data for benchmarking .

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